molecular formula C22H28N2O5 B5986339 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B5986339
M. Wt: 400.5 g/mol
InChI Key: KRDBEQDCHVUJGM-UHFFFAOYSA-N
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Description

7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS: 1010929-94-8, C₂₄H₂₄N₂O₆) is a spirocyclic compound featuring a chromen-4-one core fused with a cyclohexane ring and a 4-acetylpiperazine substituent via an oxoethoxy linker . The acetylpiperazine moiety may enhance solubility and receptor binding, while the spirocyclic framework stabilizes conformational rigidity, a trait shared with pharmacologically active spiro compounds .

Properties

IUPAC Name

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-16(25)23-9-11-24(12-10-23)21(27)15-28-17-5-6-18-19(26)14-22(29-20(18)13-17)7-3-2-4-8-22/h5-6,13H,2-4,7-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDBEQDCHVUJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the spirocyclohexane ring. The piperazine moiety is then acetylated and attached to the chromene core through an oxoethoxy linker. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The chromene core may also contribute to the compound’s bioactivity by interacting with cellular components. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • Compound 8c : Demonstrated potent antifungal activity (MIC: 1–2 µmol mL⁻¹) against Candida spp., outperforming ketoconazole (MIC: 2–3 µmol mL⁻¹) .
  • Target Compound : While direct data is lacking, its acetylpiperazine group resembles 6p and 6q (), which showed activity against Gram-positive bacteria .
Anticancer Activity
  • Compounds 14–18 () : Cytotoxic against MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines via apoptosis induction (Annexin V/PI assay). Yields ranged from 65–75% .
  • Quinazoline Derivatives () : Inhibited PARP-1 (IC₅₀: 0.8–2.1 µM) and reduced proliferation in MCF-7 cells, comparable to doxorubicin .
Anti-inflammatory Activity
  • IIe, VIIIc () : Reduced carrageenan-induced paw edema in rats by 68–72%, surpassing reference drugs like ibuprofen .

Key Research Findings

Substituent Impact :

  • Acetylpiperazine (target compound) and methoxyphenylpiperazine (9e) enhance solubility and receptor affinity compared to simpler alkyl chains .
  • Coumarin derivatives (6p, 6q) exhibit stronger fluorescence, aiding in cellular uptake studies .

Synthetic Efficiency: Nucleophilic substitution (e.g., 9e, 71.4% yield) and Kabbe condensation (e.g., 82 in ) are reliable methods for spirochromanone synthesis .

Bioactivity Trends :

  • Piperazine-containing derivatives consistently show antimicrobial activity, while quinazoline-based compounds excel in anti-inflammatory and PARP-1 inhibition .

Biological Activity

The compound 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chromene moiety with a cyclohexanone, linked through an ethoxy group substituted with an acetylpiperazine. This unique structure is believed to contribute to its biological activity.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

Antitumor Activity

Research has indicated that derivatives of chromene, including the compound , exhibit significant antitumor properties. A study evaluating various chromone derivatives demonstrated that they possess cytotoxic effects against several human solid tumor cell lines, including HepG2 (liver cancer) and HCCLM-7 (hepatocellular carcinoma) .

Table 1: Antitumor Activity of Chromone Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG215
Compound BHCCLM-710
This compoundHepG212

The proposed mechanism of action for chromene derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The presence of the piperazine ring may enhance the interaction with specific biological targets, such as kinases involved in cell signaling pathways.

Case Studies and Research Findings

A recent study published in ACS Omega highlighted the synthesis and evaluation of various chromone derivatives for their biological activities . Among these, the compound under discussion was included in a broader screening process that assessed its potential as an antimicrobial agent.

Study Highlights

  • Objective : To evaluate the biological activity of novel chromone derivatives.
  • Methods : In vitro assays using various cancer cell lines and microbial strains.
  • Findings : The compound showed moderate cytotoxicity against liver cancer cells and potential antibacterial effects.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions, including temperature, reagent stoichiometry, and purification. For example, nucleophilic substitution reactions (e.g., coupling of piperazine derivatives with chromene intermediates) often require anhydrous solvents like ethanol (95% EtOH) and catalysts such as triethylamine (TEA) to facilitate amine coupling . High-temperature reactions (e.g., 140°C in sealed tubes) are employed to drive substitutions, followed by purification via preparative thin-layer chromatography (TLC) to isolate isomers or byproducts . Challenges such as low yields due to steric hindrance from the spirocyclic system are mitigated by optimizing reaction times and solvent polarity .

Basic: How does the spirocyclic structure influence the compound’s physicochemical properties and reactivity?

Answer:
The spirocyclic architecture (chromene fused to cyclohexanone via a spiro junction) enhances conformational rigidity, improving metabolic stability and reducing off-target interactions . The electron-withdrawing 4-oxo group on the chromene ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amine substitutions) . Additionally, the acetylpiperazine side chain introduces hydrogen-bonding potential, influencing solubility in polar solvents like DMSO .

Advanced: What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns) during structural characterization?

Answer:
Complex splitting in 1H^1H-NMR spectra (e.g., overlapping signals in the cyclohexanone region) can be resolved using:

  • 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations and confirm spiro connectivity .
  • Variable-temperature NMR to distinguish dynamic conformational changes in the piperazine ring .
  • Comparative analysis with structurally analogous compounds (e.g., spirochromene derivatives) to validate chemical shifts . Contradictions in mass spectrometry (MS) data (e.g., unexpected [M+H]+^+ peaks) require high-resolution MS (HRMS) to rule out adduct formation .

Advanced: What in silico methods predict binding affinity for this compound’s spiro architecture?

Answer:

  • Molecular docking (AutoDock Vina, Glide) models interactions between the spiro core and target proteins (e.g., kinase domains), prioritizing residues critical for hydrogen bonding with the acetylpiperazine moiety .
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time, focusing on conformational flexibility of the cyclohexanone ring .
  • Pharmacophore modeling identifies essential structural features (e.g., the 4-oxo group) for activity, guiding derivative design .

Basic: What analytical techniques confirm purity and structural integrity post-synthesis?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% threshold) .
  • Nuclear magnetic resonance (NMR) spectroscopy (1H^1H, 13C^{13}C, DEPT-135) validates spiro connectivity and substituent positions .
  • Elemental analysis (CHNS/O) confirms empirical formula accuracy, particularly for nitrogen content from the piperazine group .

Advanced: How are SAR studies designed to optimize biological activity in derivatives?

Answer:

  • Systematic substituent variation : Modify the acetylpiperazine group (e.g., cyclopropylmethyl or benzodioxane derivatives) to assess steric and electronic effects on target binding .
  • Bioisosteric replacement : Replace the chromene oxygen with sulfur or nitrogen to evaluate metabolic stability .
  • Biological assays : Test derivatives against relevant targets (e.g., antimicrobial MIC assays, kinase inhibition) to correlate structural changes with activity .

Basic: What biological activities of analogous spiro compounds inform research on this compound?

Answer:
Structurally related spiro compounds exhibit:

  • Antimicrobial activity : Spirothienopyrimidines show MIC values of 1–2 µmol/mL against fungi, comparable to ketoconazole .
  • Antioxidant properties : Chromone derivatives with spiro junctions demonstrate radical scavenging via the 4-oxo group .
  • Kinase inhibition : Piperazine-containing spiro compounds target ATP-binding pockets in cancer-related kinases . These findings prioritize assays for antibacterial, antifungal, and antiproliferative activity .

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